Lupanine

Vue d'ensemble

Description

Lupanine is a quinolizidine alkaloid present in the genus Lupinus, commonly referred to as lupins, of the flowering plant family Fabaceae . It is a plant toxin contained in the wastewater of lupine bean processing industries, which could be used for semi-synthesis of various novel high added-value compounds . It is among the most important of the tetracyclic quinolizidine alkaloids .

Synthesis Analysis

Lupanine is naturally biosynthesized from l-lysine in the Lupinus genes of plants along with various other quinolizidine alkaloids . In the biosynthetic process, lysine is first decarboxylated into cadaverine . An environmentally friendly process for microbial production of enantiopure lupanine has been developed .

Molecular Structure Analysis

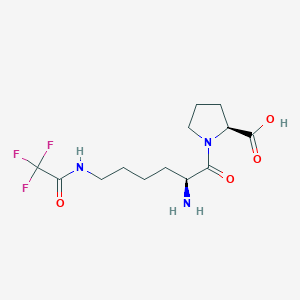

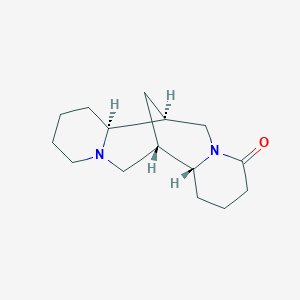

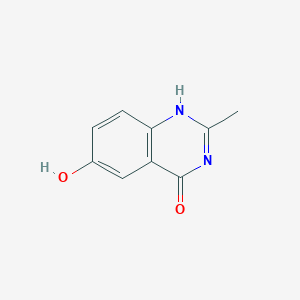

The molecular formula of Lupanine is C15H24N2O . The Lupanine molecule contains a total of 45 bond(s) There are 21 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 4 six-membered ring(s), 1 eight-membered ring(s), 2 ten-membered ring(s), 2 twelve-membered ring(s), 1 tertiary amide(s) (aliphatic) and 1 tertiary amine(s) (aliphatic) .

Chemical Reactions Analysis

Lupanine is a plant toxin that is biosynthesized in green tissues of the plant, transported via phloem, and stored in all organs of the plant, including seeds . The biosynthesis of Lupanine is poorly understood, with only the two first pathway enzymes having been discovered so far .

Physical And Chemical Properties Analysis

Lupanine has a molecular weight of 248.36 . It is a brown oil . The optimal culture conditions for racemic lupanine biodegradation were determined as 31 °C, pH 6–7, and 1.5 g L −1 initial lupanine concentration .

Applications De Recherche Scientifique

Glucose Homeostasis and Diabetes Treatment

Lupanine has been found to improve glucose homeostasis . It influences KATP channels and insulin gene expression . In the presence of 15 mmol/L glucose, insulin secretion was significantly elevated by 0.5 mmol/L lupanine . Lupanine increased the expression of the Ins-1 gene . In an animal model of type-2 diabetes mellitus, lupanine improved glycemic control in response to an oral glucose tolerance test .

Food Applications

Lupanine is found in Lupines (Lupinus spp.), which have emerged as a cheap functional food . Lupines are rich in protein and poor in starch, similar to soy . Lupanine, being one of the main alkaloids in lupines, contributes to their nutritional value .

Antibacterial and Antifungal Agents

Apart from their toxicity, alkaloids like lupanine have pharmacological benefits such as alternative antibacterial and antifungal agents .

Defense Function in Plants

Lupanine contributes to the defense function against predatory herbivores and microorganisms in plants .

Chemical Resolution

Lupanine’s chemical structure has been studied for its potential in chemical resolution processes .

Molecular Studies

The 1H-NMR spectrum of lupanine revealed that α-diastereotopic proton H10 was the most de-shielded proton of the molecule . This kind of molecular study helps in understanding the chemical behavior of lupanine .

Mécanisme D'action

Lupanine, also known as Lupanin, is a plant toxin found in the wastewater of lupine bean processing industries . It is a quinolizidine alkaloid that has been studied for its potential therapeutic effects .

Target of Action

Lupanine’s primary targets appear to be the ATP-dependent K+ channels (KATP channels) and insulin gene expression . These targets play a crucial role in glucose homeostasis and insulin secretion .

Mode of Action

Lupanine interacts with its targets by directly inhibiting the KATP channels . This inhibition is dose-dependent but even with a high lupanine concentration of 1 mmol/L or after a prolonged exposure time (12 h), the KATP channel block is incomplete . Lupanine also increases the expression of the Ins-1 gene, which is involved in insulin production .

Biochemical Pathways

Lupanine’s action on KATP channels and insulin gene expression affects the biochemical pathways involved in glucose homeostasis and insulin secretion . The potentiating effect on secretion is correlated to membrane depolarization and an increase in the frequency of Ca2+ action potentials .

Pharmacokinetics

The distribution of Lupanine within the body conforms to a two-compartment model . It has a short half-life and is primarily excreted through urine . These properties impact the bioavailability of Lupanine, influencing its therapeutic potential.

Result of Action

Lupanine’s action results in significantly elevated insulin secretion in the presence of 15 mmol/L glucose . This leads to improved glucose homeostasis, making Lupanine a potential therapeutic agent for type-2 diabetes mellitus .

Action Environment

The action of Lupanine can be influenced by environmental factors. For instance, Pseudomonas putida LPK411, a microorganism capable of enantioselectively biodegrading Lupanine enantiomers, has been employed for the resolution of the Lupanine racemate content of unrefined and pretreated industrial effluents . This suggests that the presence of certain microorganisms in the environment can influence the action and efficacy of Lupanine.

Safety and Hazards

Lupanine is a hepatotoxin prevalent in the seeds of leguminous herbs of the genus Lupinus . It is harmful if swallowed . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

The biological chiral separation process of lupanine constitutes an eco-friendly and low-cost alternative to widely used chemical methods for chiral separation . Future research should aim at optimizing and up-scaling the enantiopure biodegradation process proposed . This review will contribute to the full elucidation of the QA pathway, including the identification and characterization of the missing pathway enzymes .

Propriétés

IUPAC Name |

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIJIIVLEOETIQ-XDQVBPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001023908 | |

| Record name | Lupanine d-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lupanine | |

CAS RN |

550-90-3, 4356-43-8 | |

| Record name | (+)-Lupanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lupanine d-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupanine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004356438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupanine d-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUPANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/183KU7535A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUPANINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K48888N9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B156674.png)

![(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B156677.png)